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molecular formula C15H15FO3 B8452921 1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol CAS No. 85983-13-7

1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol

Cat. No. B8452921
M. Wt: 262.28 g/mol
InChI Key: DYFMKNCWHJHTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04625048

Procedure details

A mixture of 6.13 g of p-(m-fluorophenoxy)phenol, 2.79 g of propylene oxide and 0.12 g of triethylamine is stirred at 90° C. for 18 hours. The cooled mixture is subsequently diluted with 100 ml of diethyl ether and washed successively twice with 50 ml of 2N hydrochloric acid each time, three times with 50 ml of 2N sodium hydroxide each time, with 50 ml of water and with 50 ml of saturated sodium chloride solution. After drying over anhydrous sodium sulfate and evaporation there is obtained 1-[p-(m-fluorophenoxy)phenoxy]-2-propanol of melting point 37°-39° C.
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[CH2:16]1[O:19][CH:17]1[CH3:18].C(N(CC)CC)C>C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:16][CH:17]([OH:19])[CH3:18])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
FC=1C=C(OC2=CC=C(C=C2)O)C=CC1
Name
Quantity
2.79 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0.12 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred at 90° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively twice with 50 ml of 2N hydrochloric acid each time, three times with 50 ml of 2N sodium hydroxide each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporation there

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(OC2=CC=C(OCC(C)O)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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